molecular formula C13H13N B1586183 3-(4-Methylphenyl)aniline CAS No. 400751-16-8

3-(4-Methylphenyl)aniline

Cat. No. B1586183
Key on ui cas rn: 400751-16-8
M. Wt: 183.25 g/mol
InChI Key: LCYGPGAOVHOANX-UHFFFAOYSA-N
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Patent
US07482469B2

Procedure details

4′-Methyl-3-nitro-biphenyl (1.9 g) dissolved in isopropyl alcohol (30 mL) and iron (III) chloride (0.19 g) added followed by charcoal (0.19 g). Mixture heated to 65° C. before adding hydrazine hydrate (7.6 mL) slowly for 45 minutes under nitrogen. Mixture stirred for a further 2 hours at 70° C. Mixture filtered and washed with ethyl acetate. Organics combined and washed with water (50 mL) and brine (50 mL) before drying over sodium sulfate, filtering and evaporating to dryness to leave a yellow solid (1.55 g, 95%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
catalyst
Reaction Step Four
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=2)=[CH:4][CH:3]=1.C.O.NN>C(O)(C)C.[Fe](Cl)(Cl)Cl>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[CH:9]=2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
C
Step Three
Name
Quantity
7.6 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0.19 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
Mixture stirred for a further 2 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Mixture filtered
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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